molecular formula C18H25N5OS2 B2895671 N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105199-44-7

N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2895671
CAS No.: 1105199-44-7
M. Wt: 391.55
InChI Key: XVHCYWMJXVDCEL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a 4-phenylpiperazinyl group and a thioacetamide side chain bearing a tert-butyl moiety.

Properties

IUPAC Name

N-tert-butyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS2/c1-18(2,3)19-15(24)13-25-17-21-20-16(26-17)23-11-9-22(10-12-23)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHCYWMJXVDCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents on the Thiadiazole Core

Several 1,3,4-thiadiazole derivatives share the thiadiazole-acetamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Comparison of Physical and Spectral Properties
Compound Name Melting Point (°C) IR Key Absorptions (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-fluorophenylpiperazin-1-yl)acetamide (4g) 203–205 NH (3325), C=O (1674), C=N (1620) 4.38 (s, CH₂), 7.12–7.81 (m, Ar-H)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(furan-2-carbonylpiperazin-1-yl)acetamide (4h) 180–182 NH (3325), C=O (1674), C=N (1620) 7.12–7.81 (m, Ar-H), 8.62 (s, NH)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (4c) 214–216 NH (3288), C=O (1651) 7.12–7.81 (m, Ar-H), 12.38 (s, NH)
Target Compound: N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Not reported Expected: NH (~3300), C=O (~1670), C=N (~1620) Predicted: δ 4.3–4.5 (CH₂), 7.1–7.8 (Ar-H) N/A

Key Observations :

  • Substitution of the thiadiazole ring with electron-withdrawing groups (e.g., 4-chlorophenyl) increases melting points, suggesting stronger intermolecular interactions .
Anticancer Activity via Akt Inhibition

Compounds with nitro or benzothiazole substituents demonstrate potent Akt inhibition:

Compound Name Akt Inhibition (%) Cell Line Mechanism Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 92.36 C6 glioma Apoptosis induction, G0/G1 arrest
N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) 86.52 C6 glioma Akt binding via π-π interactions

However, the absence of a nitro group might reduce potency compared to 3 and 8 .

Antimicrobial and Anticonvulsant Activities
  • Benzimidazole Derivatives : Compounds like 2-((benzimidazol-2-yl)thio)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4e) show dual anticonvulsant and antimicrobial activities, with 100% effectiveness in MES models .
  • Thiadiazine-Thione Derivatives : N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) exhibits antimicrobial activity (67% yield, 169–171°C melting point) .

Key Trends :

  • Piperazine-containing analogs (e.g., 4c ) are synthesized via prolonged reflux with secondary amines, ensuring proper coupling .
  • Thioether linkages (e.g., 5m ) require controlled conditions to avoid disulfide formation .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Answer:
Synthesis optimization requires meticulous control of reaction conditions:

  • Thiadiazole ring formation : Use anhydrous solvents (e.g., DMF) and catalysts (e.g., NaH) to enhance cyclization efficiency .
  • Acylation steps : Maintain temperatures between 50–80°C to balance reactivity and byproduct suppression .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates and final products .
  • Yield monitoring : Use thin-layer chromatography (TLC) to track reaction progress and optimize stoichiometry .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, thiadiazole protons at 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak matching calculated mass) .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~3300 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?

Answer:

  • Core modifications : Compare bioactivity of analogs with variations in the phenylpiperazine (e.g., electron-withdrawing substituents) or thiadiazole moieties .
  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or cell viability studies (e.g., MTT assay for anticancer activity) .
  • Computational docking : Map binding interactions using software like AutoDock to prioritize synthetic targets .

Advanced: What computational tools are recommended for resolving crystallographic data discrepancies?

Answer:

  • SHELX suite : For refining X-ray diffraction data, especially for small-molecule crystals with twinning or high-resolution datasets .
  • Olex2 or Mercury : Visualize electron density maps to validate atomic positions and hydrogen-bonding networks .
  • PLATON : Check for missed symmetry or disorder in crystal lattices .

Advanced: How should researchers address contradictions in reported synthetic protocols for similar thiadiazole-acetamide derivatives?

Answer:

  • Comparative analysis : Replicate conflicting methods (e.g., solvent polarity, reaction time) and analyze yields/purity via HPLC .
  • Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .
  • Cross-validate characterization : Combine NMR, MS, and X-ray data to confirm structural consistency across protocols .

Advanced: What methodological frameworks are suitable for pharmacological profiling of this compound?

Answer:

  • ADME/Tox screening : Use Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays .
  • Dose-response studies : Establish IC50_{50} values in cell lines (e.g., HepG2 for hepatotoxicity) with triplicate replicates .
  • In vivo models : Prioritize zebrafish or murine models for preliminary toxicity and efficacy testing .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Incubate in buffers (pH 1–13) at 40–60°C for 24–72 hours .
  • HPLC monitoring : Quantify degradation products using C18 columns and UV detection (λ = 254 nm) .
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) via Arrhenius plots .

Advanced: What strategies are effective for resolving ambiguities in X-ray crystallographic data of similar acetamide-thiadiazole hybrids?

Answer:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality .
  • Twinning refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hydrogen-bond analysis : Validate intermolecular interactions using Mercury’s contact distance tools .

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